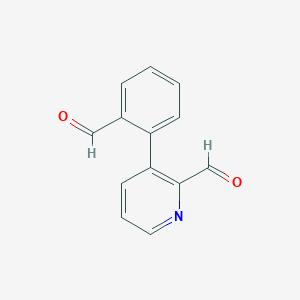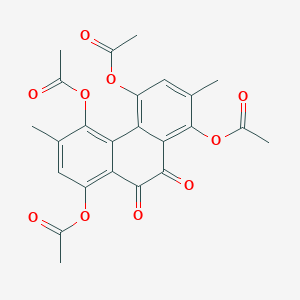
1-(1-Ethoxyethoxy)-2-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethoxy)-2-nitropropane: is an organic compound with the molecular formula C7H15NO4 . It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a propane backbone, along with an ethoxyethoxy functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethoxy)-2-nitropropane typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the formation of the desired product . The resulting intermediate is then subjected to further reactions to introduce the nitro group, often using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The intermediate compounds are carefully monitored, and the final product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethoxyethoxy)-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes, aldehydes, or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitroalkanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Ethoxyethoxy)-2-nitropropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxyethoxy)-2-nitropropane involves its interaction with molecular targets through its nitro and ethoxyethoxy groups. The nitro group can participate in redox reactions, while the ethoxyethoxy group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethoxyethoxy)propane: Lacks the nitro group, making it less reactive in redox reactions.
2-(1-Ethoxyethoxy)propanoic acid: Contains a carboxylic acid group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
1-(1-Ethoxyethoxy)-2-nitropropane is unique due to the presence of both the nitro and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propriétés
Numéro CAS |
64673-66-1 |
|---|---|
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)-2-nitropropane |
InChI |
InChI=1S/C7H15NO4/c1-4-11-7(3)12-5-6(2)8(9)10/h6-7H,4-5H2,1-3H3 |
Clé InChI |
RYOJYHKNMXEOAY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCC(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)


![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
